

Application Notes and Protocols: BIIB091 in Mouse Models of Multiple Sclerosis

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Compound of Interest				
Compound Name:	BIIB091			
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Introduction

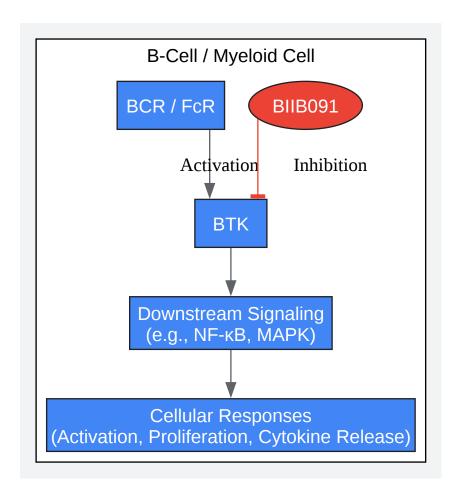
BIIB091 is an orally administered, reversible inhibitor of Bruton's tyrosine kinase (BTK), a key signaling protein in B-cells and myeloid cells.[1] BTK plays a crucial role in the pathogenesis of multiple sclerosis (MS) by contributing to B-cell activation, antibody production, and the inflammatory functions of myeloid cells.[2][3] As a therapeutic strategy, inhibiting BTK is being investigated to modulate the autoimmune response in MS.[2] Preclinical studies have demonstrated that BIIB091 potently and selectively inhibits BTK-dependent signaling pathways.[4] This document provides detailed application notes and protocols for the use of BIIB091 in mouse models of multiple sclerosis, primarily focusing on the experimental autoimmune encephalomyelitis (EAE) model, a widely used animal model to study the pathophysiology of MS and to evaluate potential therapeutics.[5][6][7]

BIIB091: Mechanism of Action

BIIB091 is a potent and selective, non-covalent inhibitor of BTK.[8] It functions by binding to the kinase domain of the BTK protein, which leads to the sequestration of tyrosine 551, a critical phosphorylation site, into an inactive conformation.[8] This reversible binding prevents the autophosphorylation and activation of BTK, thereby blocking downstream signaling pathways.[4] The inhibition of BTK signaling ultimately interferes with B-cell receptor (BCR) and Fc receptor (FcR) mediated activation of B-cells and myeloid cells, respectively.[4] This



disruption of immune cell function is the basis for its therapeutic potential in autoimmune diseases like multiple sclerosis.[2]



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Figure 1: BIIB091 Signaling Pathway.

Quantitative Data

While specific data on **BIIB091** in EAE models is not extensively published, data from other relevant preclinical mouse models provide a basis for dose selection and expected outcomes.

Table 1: In Vivo Efficacy of **BIIB091** in a Thymus-Independent Type 2 (TI-2) Antigen Mouse Model[1]



Animal Model	C57BL/6 mice immunized with NP-FicoII	
Dosage Range	0.03, 0.1, 0.3, 1, 10, 30 mg/kg	
Administration	Oral (p.o.), twice daily for 10 days	
Formulation	CMC/Tween suspension	
Observed Effect	Significant, dose-dependent reduction of anti- NP IgM antibody titers	

Table 2: In Vitro Potency of BIIB091

Assay	Cell Type/System	IC50	Reference
BTK Inhibition	Purified BTK protein	<0.5 nM	[1]
PLCy2 Phosphorylation	Ramos human B-cell line	6.9 nM	[1]
CD69 Activation	Human PBMCs	6.9 nM	[1]
FcyR-induced ROS production	Purified primary neutrophils	4.5 nM	[1]
BTK Autophosphorylation	Human whole blood	24 nM (average)	[4]
BTK Autophosphorylation	Mouse whole blood	4.8 nM	[4]

Experimental Protocols

The following protocols provide a general framework for utilizing **BIIB091** in an EAE mouse model. Researchers should optimize these protocols based on their specific experimental goals and laboratory conditions.

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice



This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

- Female C57BL/6 mice, 8-12 weeks old
- MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Sterile Phosphate Buffered Saline (PBS)
- Isoflurane or other appropriate anesthetic
- Syringes and needles (27-30 gauge)

Procedure:

- Preparation of MOG35-55/CFA Emulsion:
 - On the day of immunization (Day 0), prepare a 2 mg/mL solution of MOG35-55 in sterile
 PBS.
 - Prepare a 4 mg/mL suspension of Mycobacterium tuberculosis in CFA.
 - Create a 1:1 emulsion of the MOG35-55 solution and the CFA suspension by drawing the
 two solutions into separate syringes connected by a stopcock and repeatedly passing
 them back and forth until a stable, white emulsion is formed. A drop of the emulsion should
 not disperse when placed in water.
- Immunization (Day 0):
 - Anesthetize the mice using isoflurane.



- \circ Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µL per mouse).
- Pertussis Toxin Administration (Day 0 and Day 2):
 - Dilute PTX in sterile PBS to a final concentration of 2 μg/mL.
 - \circ On Day 0, shortly after immunization, administer 200 ng of PTX (100 μ L of the 2 μ g/mL solution) intraperitoneally (i.p.).
 - o On Day 2 post-immunization, administer a second dose of 200 ng of PTX i.p.
- Clinical Scoring:
 - Beginning on Day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
 - Use a standardized 0-5 scoring system:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Hind limb paralysis
 - 4: Hind limb and forelimb paralysis
 - 5: Moribund or dead

Protocol 2: Preparation and Administration of BIIB091

BIIB091 is orally bioavailable and can be administered as a suspension.

Materials:

- BIIB091 powder
- Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water)



- Oral gavage needles
- Syringes

Procedure:

- Preparation of BIIB091 Suspension:
 - Calculate the required amount of BIIB091 based on the desired dose and the number of animals.
 - Prepare the vehicle solution.
 - Weigh the BIIB091 powder and suspend it in the vehicle at the desired concentration.
 Vortex or sonicate briefly to ensure a uniform suspension. Prepare fresh daily.
- Oral Administration:
 - Administer the BIIB091 suspension to the mice via oral gavage. The volume is typically 100-200 μL per mouse, depending on the concentration and desired dose.
 - For prophylactic treatment, begin administration of BIIB091 at the time of immunization (Day 0) or a few days prior.
 - For therapeutic treatment, begin administration upon the onset of clinical signs of EAE (e.g., a clinical score of 1 or 2).
 - Based on preclinical data for BIIB091 in other models, a starting dose range of 1-30 mg/kg, administered once or twice daily, is recommended for initial studies.[1]

Protocol 3: Assessment of Treatment Efficacy

Efficacy of **BIIB091** can be assessed through clinical scoring, histological analysis, and immunological assays.

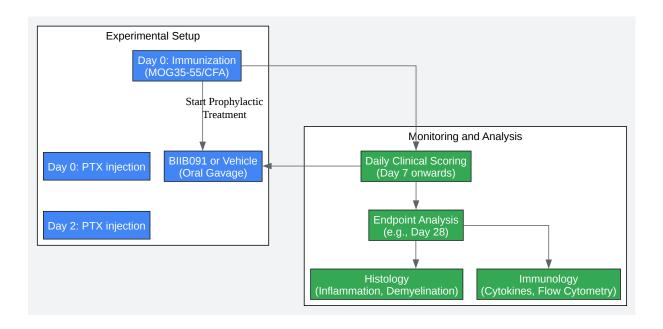
- 1. Clinical Assessment:
- Continue daily clinical scoring as described in Protocol 1.



- Plot the mean clinical scores for the vehicle-treated and BIIB091-treated groups over time.
- Key parameters to analyze include: day of onset, peak disease score, and cumulative disease score.
- 2. Histological Analysis:
- At the end of the experiment, euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde (PFA).
- · Dissect the spinal cord and brain.
- Post-fix the tissues in 4% PFA and then process for paraffin embedding or cryosectioning.
- Perform histological staining:
 - Hematoxylin and Eosin (H&E): To assess inflammation (immune cell infiltration).
 - Luxol Fast Blue (LFB): To assess demyelination.
 - Immunohistochemistry (IHC): To detect specific immune cell populations (e.g., CD4+ T-cells, B220+ B-cells, Iba1+ microglia/macrophages).
- Quantify the extent of inflammation and demyelination in a blinded manner.
- 3. Immunological Assays:
- At a designated time point (e.g., peak of disease or end of the study), isolate splenocytes and lymph node cells.
- Restimulate the cells in vitro with MOG35-55 peptide.
- Measure cytokine production (e.g., IFN-γ, IL-17, IL-4, IL-10) in the culture supernatants by ELISA or multiplex assay.
- Analyze immune cell populations in the spleen, lymph nodes, and central nervous system by flow cytometry.



Experimental Workflow Visualization



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Figure 2: Experimental Workflow for **BIIB091** in EAE.

Conclusion

BIIB091 represents a promising therapeutic candidate for multiple sclerosis due to its potent and selective inhibition of BTK. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute preclinical studies to evaluate the efficacy of BIIB091 in mouse models of MS. Careful optimization of the EAE model and the BIIB091 treatment regimen will be crucial for obtaining robust and reproducible results.



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